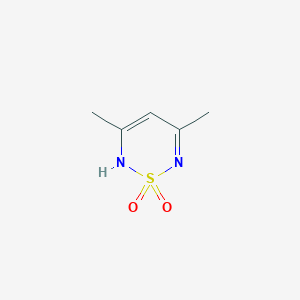

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Description

BenchChem offers high-quality 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTGKRKEDDOMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403581 | |

| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-44-9 | |

| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide from Sulfamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this document focuses on the well-established and efficient cyclocondensation reaction between sulfamide and acetylacetone. Authored from the perspective of a Senior Application Scientist, this paper emphasizes not only the procedural steps but also the underlying chemical principles, practical considerations for ensuring reproducibility, and the significance of this synthetic route.

Introduction and Significance

The 1,2,6-thiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and antimalarial properties.[1] The dimethylated analog, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, serves as a fundamental building block for the synthesis of more complex molecules. Its preparation from readily available and inexpensive starting materials like sulfamide and acetylacetone makes it an attractive target for both academic research and industrial applications. This guide will provide a detailed protocol for its synthesis, moving beyond a simple recitation of steps to offer insights into the reaction mechanism and best practices for achieving high purity and yield.

The Core Synthesis: Cyclocondensation of Sulfamide and Acetylacetone

The most direct and widely recognized method for the preparation of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is the acid-catalyzed cyclocondensation of sulfamide with acetylacetone (2,4-pentanedione). This reaction is a classic example of heterocyclic synthesis, relying on the nucleophilicity of the sulfamide nitrogens and the electrophilicity of the dicarbonyl compound.

Reaction Mechanism

The reaction proceeds through a series of nucleophilic additions and dehydrations. The acidic catalyst, typically a protic acid like hydrogen chloride, serves to activate the carbonyl groups of acetylacetone towards nucleophilic attack by the amino groups of sulfamide.

The proposed mechanism is as follows:

-

Protonation of Acetylacetone: The acid catalyst protonates one of the carbonyl oxygens of acetylacetone, increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: One of the amino groups of sulfamide acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form a Schiff base intermediate.

-

Second Nucleophilic Attack and Cyclization: The second amino group of the sulfamide intermediate then attacks the remaining carbonyl group intramolecularly, leading to the formation of a six-membered ring.

-

Final Dehydration: A final dehydration step results in the formation of the stable, conjugated 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

The use of a catalyst is crucial for this reaction to proceed at a reasonable rate by lowering the activation energy of the carbonyl groups.

Detailed Experimental Protocol

The following protocol is a robust and validated procedure for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. Adherence to these steps is critical for obtaining a high yield of the pure product.

Reagents and Materials

-

Sulfamide (SO₂(NH₂)₂)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (C₂H₅OH), for recrystallization

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sulfamide (1.0 molar equivalent) in methanol.

-

Addition of Acetylacetone: To the stirred solution, add acetylacetone (1.0 molar equivalent).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

Characterization and Data

The identity and purity of the synthesized 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂S | [2] |

| Molecular Weight | 160.19 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 173-175 °C | |

| Boiling Point | 278.4 °C at 760 mmHg | [3] |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the two methyl groups and the methylene protons of the thiadiazine ring.

-

¹³C NMR: Signals for the methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the heterocyclic ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H, C-H, C=N, and SO₂ stretching vibrations.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates established synthetic protocols, detailed characterization data, and insights into the compound's reactivity, offering a valuable resource for researchers working with this and related molecular scaffolds.

Introduction

The 1,2,6-thiadiazine 1,1-dioxide ring system is a significant pharmacophore due to its isosteric relationship with the pyrimidine ring found in many biologically active molecules. The replacement of a carbon atom with a sulfonyl group introduces a tetrahedral geometry and alters the electronic properties, which can lead to improved pharmacological profiles, including enhanced binding affinity, metabolic stability, and cell permeability. 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, with the chemical formula C₅H₈N₂O₂S and a molecular weight of 160.19 g/mol , serves as a fundamental building block for the exploration of this chemical space.[1][2] Its synthesis and detailed characterization are therefore of paramount importance for the development of novel therapeutics.

Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The most direct and established method for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is the acid-catalyzed condensation of sulfamide with acetylacetone (2,4-pentanedione).[3][4] This reaction proceeds through a cyclization mechanism, forming the stable six-membered heterocyclic ring.

Reaction Mechanism

The synthesis is predicated on the nucleophilic attack of the nitrogen atoms of sulfamide on the carbonyl carbons of the diketone, followed by dehydration to form the thiadiazine ring. The acidic catalyst facilitates the dehydration steps.

Caption: Synthetic pathway for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of 1,2,6-thiadiazine 1,1-dioxides.[3] Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

Sulfamide

-

Acetylacetone (2,4-pentanedione)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamide (1.0 eq) in a 1:5 mixture of trifluoroacetic acid and dichloromethane.

-

Addition of Diketone: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. The following table summarizes the expected analytical and spectroscopic data.

| Property | Data |

| Molecular Formula | C₅H₈N₂O₂S |

| Molecular Weight | 160.19 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 118-119 °C |

| CAS Number | 697-44-9 |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.3 (s, 6H, 2 x CH₃), ~3.2 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~25 (CH₃), ~40 (CH₂), ~160 (C=N) |

| Infrared (IR) (KBr, cm⁻¹) | Strong absorptions around 1300-1350 cm⁻¹ (asymmetric SO₂) and 1150-1200 cm⁻¹ (symmetric SO₂), and a band around 1600-1650 cm⁻¹ (C=N stretch). |

| Mass Spectrometry (MS) | m/z: 160 (M⁺), with fragmentation patterns corresponding to the loss of SO₂ and methyl groups. |

Reactivity and Chemical Properties

The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold possesses distinct reactive sites that can be exploited for further functionalization.

N-Alkylation

The nitrogen atoms of the thiadiazine ring can be selectively alkylated, providing a means to introduce diverse substituents and modulate the molecule's properties.[3] This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Reactivity at the C4 Position

The methylene group at the C4 position is flanked by two activating C=N bonds, making it susceptible to deprotonation and subsequent reaction with electrophiles. This provides a handle for introducing substituents at this position, further expanding the chemical diversity of accessible compounds.

Caption: Key reactive sites of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Conclusion

This technical guide has detailed the synthesis and characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. The straightforward and robust synthetic route via the condensation of sulfamide and acetylacetone makes this compound readily accessible. Its well-defined spectroscopic signature allows for unambiguous identification and quality control. The key reactive sites on the thiadiazine ring provide ample opportunities for the generation of diverse chemical libraries, making it a valuable scaffold for medicinal chemistry and drug discovery programs. Further exploration of its reactivity and biological activity is warranted to fully realize its potential in the development of novel therapeutic agents.

References

- Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44).

-

Charalambous, C., et al. (2025). 6-Amino-4-phenylpyrrolo[2,3-c][5][6][7]thiadiazine-5-carbonitrile. Molbank, 2025(1), M1433.

- Koutentis, P. A., & Constantinides, C. P. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(1), M1321.

- Kalogirou, A. S., et al. (2019). 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. In Comprehensive Organic Chemistry II (pp. 1-25). Elsevier.

- Bhatt, H., et al. (2013). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1795–o1796.

- Wipf, P., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 899-905.

- Wright, J. B. (1964). The Reaction of Sulfamide with α- and β-Diketones. The Preparation of 1,2,5-Thiadiazole 1,1-Dioxides and 1,2,6-Thiadiazine 1,1-Dioxides. The Journal of Organic Chemistry, 29(7), 1905–1909.

- El-Subbagh, H. I., et al. (2019). Crystal structure, Hirshfeld analysis and a molecular docking study of a new inhibitor of the Hepatitis B virus (HBV): ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate.

- Bolm, C., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8749-8753.

-

PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

-

NIST. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. Retrieved from [Link]

-

Koutentis, P. A., et al. (2019). Synthesis and Reactivity of 3′,5′-Dichloro-1H-spiro(quinazoline-2,4′-[5][6][7]thiadiazin)-4(3H)-ones. The Journal of Organic Chemistry, 84(10), 6334–6344.

-

SpectraBase. (n.d.). 3,5-Dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione. Retrieved from [Link]

-

PubChem. (n.d.). Thiadiazine 1,1-dioxide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide | C5H8N2O2S | CID 351017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing related molecular scaffolds. The interpretations within are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from analogous structures within the 1,2,6-thiadiazine class of compounds.

Introduction: The 1,2,6-Thiadiazine 1,1-Dioxide Scaffold

The 1,2,6-thiadiazine 1,1-dioxide core is a significant heterocyclic motif that has garnered attention in medicinal chemistry due to its diverse biological activities.[1] The incorporation of a sulfonyl group into the six-membered ring imparts specific electronic and conformational properties that are crucial for molecular recognition and biological function. The target molecule of this guide, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 697-44-9), possesses a molecular formula of C₅H₈N₂O₂S and a molecular weight of 160.19 g/mol .[2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

The synthesis of the 2H-1,2,6-thiadiazine 1,1-dioxide ring system can be achieved through various synthetic routes, often involving the intermolecular cyclization of a sulfamide with a 1,3-dicarbonyl compound or a related precursor.[3] The specific synthetic pathway can influence the impurity profile, making robust spectroscopic analysis essential for quality control.

Molecular Structure and Spectroscopic Correlation

The structural features of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide are expected to give rise to a distinct set of signals in different spectroscopic analyses. The key structural elements to consider are the two methyl groups at positions 3 and 5, the methylene group at position 4, the NH proton at position 2, and the sulfonyl group.

Diagram: Molecular Structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Caption: Molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide with atom numbering.

Predicted Spectroscopic Data and Interpretation

While a complete, experimentally verified dataset for this specific molecule is not publicly available, the following sections detail the expected spectroscopic characteristics based on the analysis of closely related analogs and fundamental principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the overall electronic distribution within the heterocyclic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH (at N2) | 5.0 - 7.0 | Broad singlet | 1H | The proton attached to nitrogen will be deshielded and may exhibit broadening due to quadrupolar relaxation and/or exchange. |

| CH₂ (at C4) | 3.0 - 3.5 | Singlet | 2H | The methylene protons are adjacent to two sp²-hybridized carbons and are expected to appear as a singlet, assuming conformational averaging. |

| CH₃ (at C3 and C5) | 2.0 - 2.5 | Singlet | 6H | The two methyl groups are chemically equivalent due to the symmetry of the molecule and will give rise to a single, sharp peak. |

Experimental Considerations: The spectrum should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[4] The NH proton signal may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C3 and C5 | 150 - 160 | These sp²-hybridized carbons are part of a C=N bond and are deshielded. |

| C4 | 30 - 40 | This sp³-hybridized methylene carbon is in a relatively shielded environment. |

| CH₃ (at C3 and C5) | 20 - 25 | The methyl carbons are sp³-hybridized and will appear in the typical aliphatic region. |

Experimental Protocol: A standard proton-decoupled ¹³C NMR experiment is sufficient for the initial analysis. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm the assignment of methyl and methylene carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the sulfonyl group and other key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3200 - 3400 | Medium | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| C=N | 1600 - 1650 | Medium to Strong | Stretching |

| SO₂ | 1300 - 1350 and 1120 - 1160 | Strong | Asymmetric and Symmetric Stretching |

Causality in Experimental Choice: The selection of the sampling method (e.g., KBr pellet, thin film, or ATR) will depend on the physical state of the sample. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

| m/z | Relative Intensity | Assignment |

| 160 | Moderate to High | [M]⁺, Molecular Ion |

| [M-CH₃]⁺ | Variable | Loss of a methyl group |

| [M-SO₂]⁺ | Variable | Loss of sulfur dioxide |

Self-Validating Protocol: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₅H₈N₂O₂S). The measured mass should be within 5 ppm of the calculated theoretical mass.

Conclusion

The spectroscopic characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide provides a comprehensive overview of the expected spectral features based on the known behavior of related heterocyclic systems. These predicted data serve as a valuable reference for scientists involved in the synthesis and analysis of this compound and its derivatives, ensuring confident structural assignment and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to uphold the highest standards of scientific integrity.

References

- Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44).

- MDPI. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(2), M1321.

-

ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Retrieved from [Link]

- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5035.

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, purification, and characterization of this molecule, including its key physical constants and spectroscopic data. The methodologies presented are grounded in established chemical principles, offering a framework for the reproducible synthesis and analysis of this and related compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,2,6-thiadiazine 1,1-dioxide scaffold.

Introduction

The 1,2,6-thiadiazine 1,1-dioxide ring system is a recurring motif in a variety of biologically active molecules, exhibiting a range of pharmacological activities. The incorporation of the sulfonyl group imparts specific electronic and steric properties that can influence a molecule's interaction with biological targets. The 3,5-dimethyl substituted analogue, in particular, serves as a foundational structure for the exploration of this chemical space. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in drug design and development, enabling informed decisions regarding solubility, formulation, and pharmacokinetic profiling.

This guide provides an in-depth examination of the physical characteristics of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, supported by experimental protocols and spectroscopic evidence.

Molecular Structure and Key Identifiers

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

-

Molecular Formula: C₅H₈N₂O₂S[1]

-

Molecular Weight: 160.19 g/mol [1]

-

CAS Number: 697-44-9[1]

-

Systematic Name: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The structure, depicted below, consists of a six-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, with the sulfur atom being part of a sulfonyl group. Two methyl groups are located at positions 3 and 5 of the ring.

Figure 1: Molecular Structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Synthesis and Purification

The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is achieved through a condensation reaction between a β-diketone and sulfamide. This method, pioneered by J.B. Wright, provides a straightforward and efficient route to this class of heterocycles.

Synthetic Protocol

The synthesis involves the acid-catalyzed condensation of acetylacetone (2,4-pentanedione) with sulfamide. The mechanism proceeds through the formation of a sulfamoyl enamine intermediate, which then undergoes cyclization and dehydration to yield the final product.

Experimental Workflow:

Figure 2: General workflow for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetylacetone (1.0 eq), sulfamide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Solvent Addition: Add a suitable solvent, such as toluene, to the flask.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Isolation: Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. The product will typically crystallize out of the solution.

-

Purification: Collect the crystalline product by filtration and wash with a small amount of cold solvent to remove any residual starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and in vivo disposition. The following table summarizes the key physical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

| Property | Value | Source |

| Melting Point | 134-136 °C | [2] |

| Boiling Point | Not available (decomposes) | - |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in hot water and ethanol | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of a chemical compound. The following sections detail the expected spectroscopic data for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the 3 and 5 positions would likely appear as a single sharp singlet due to the symmetry of the molecule. The protons of the methylene group at the 4-position would also give rise to a singlet. The NH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule. We expect to see distinct signals for the methyl carbons, the methylene carbon, and the two equivalent carbons of the thiadiazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies are:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C-H Stretch (sp³) | 2850-3000 |

| C=N Stretch | 1620-1680 |

| S=O Stretch (asymmetric) | 1300-1350 |

| S=O Stretch (symmetric) | 1140-1180 |

The presence of strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ are characteristic of the sulfonyl group and are a key diagnostic feature for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, the molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern would likely involve the loss of SO₂ and other small neutral molecules.

Potential Applications

The 1,2,6-thiadiazine 1,1-dioxide scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a range of biological activities, including:

The physical and chemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide detailed in this guide provide a solid foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. From its synthesis and purification to its detailed spectroscopic characterization, the information presented herein is intended to be a valuable resource for researchers in the field of medicinal chemistry. A thorough understanding of these fundamental properties is crucial for the successful design and development of novel drug candidates based on this promising heterocyclic scaffold.

References

-

Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44), e202201018. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 351017, 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. Retrieved from [Link]

-

Wright, J. B. (1964). The Reaction of Sulfamide with α- and β-Diketones. The Preparation of 1,2,5-Thiadiazole 1,1-Dioxides and 1,2,6-Thiadiazine 1,1-Dioxides. The Journal of Organic Chemistry, 29(7), 1905–1909. [Link]

-

Wright, J. B. (1964). 1,2,6-Thiadiazine Dioxides. The Journal of Organic Chemistry, 29(7), 1905-1909. [Link]

Sources

An In-depth Technical Guide on the Solubility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry.[1][2] Given the critical role of solubility in drug discovery and development—influencing formulation, bioavailability, and efficacy—this document is intended for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide a detailed, field-proven protocol for its experimental determination.

Introduction to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a sulfur-nitrogen heterocyclic compound.[3] Its structure, characterized by a six-membered ring containing two nitrogen atoms and a sulfur atom in the form of a sulfone group, along with two methyl substituents, dictates its physicochemical properties, including its solubility profile. The molecular formula for this compound is C5H8N2O2S, and it has a molecular weight of approximately 160.19 g/mol .[3][4] Understanding the solubility of this compound in various organic solvents is paramount for a range of applications, from synthetic chemistry and purification to formulation and pharmacological testing.

Theoretical Solubility Profile: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide offers several clues to its expected solubility:

-

Polar Moieties: The presence of the sulfone group (SO2) and two nitrogen atoms within the heterocyclic ring introduces significant polarity to the molecule. The sulfone group, in particular, is a strong hydrogen bond acceptor.

-

Nonpolar Regions: The two methyl groups (-CH3) are nonpolar.

-

Overall Polarity: The combination of polar functional groups and nonpolar alkyl substituents suggests that 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a polar molecule. The computed XLogP3 value of -0.3 is indicative of its hydrophilic nature.[3]

Based on this structural analysis, we can predict its general solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of hydrogen bond accepting nitrogen and oxygen atoms in the target molecule, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile): These solvents are polar and can engage in dipole-dipole interactions. The high polarity of the sulfone group suggests that the compound will be soluble in these solvents. DMSO is often a good starting point for dissolving polar, drug-like molecules.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the thiadiazine dioxide ring, the compound is expected to have low solubility in nonpolar solvents. The nonpolar methyl groups are unlikely to provide sufficient nonpolar character to overcome the dominant polar nature of the core structure.

-

Solvents of Intermediate Polarity (e.g., dichloromethane, ethyl acetate): Solubility in these solvents will depend on the balance between the polar and nonpolar characteristics of the molecule. Some degree of solubility might be observed. For instance, while a precursor to a related thiadiazine 1,1-dioxide showed limited solubility in dichloromethane, the use of a highly polar solvent like hexafluoroisopropanol (HFIP) was effective in its dissolution.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[6]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Reagents

-

Compound: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (ensure purity is characterized)

-

Solvents: A selection of high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, dichloromethane, hexane).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)

-

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

From this stock solution, prepare a series of calibration standards by serial dilution.

-

-

Solubility Measurement:

-

Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL or g/L) = Concentration from calibration curve × Dilution factor

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different organic solvents.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Example: Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Example: Dichloromethane | Intermediate Polarity | 25 | [Experimental Value] | [Calculated Value] |

| Example: Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be populated with experimental data.

Conclusion

References

-

Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. ChemistrySelect, 7(44), e202204204. Available at: [Link]

-

PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Thiadiazine, perhydro, 2,4,6-trimethyl, #1. Retrieved from: [Link]

-

Wikipedia. (2023). Thiadiazine. Retrieved from: [Link]

-

PubChem. (n.d.). Thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from: [Link]

-

Terrab, L., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Chemical Neuroscience, 11(10), 1484-1495. Available at: [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from: [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from: [Link]

-

Walczak, R., & Gryko, D. T. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4887. Available at: [Link]

-

U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from: [Link]

-

Singh, S., & Raut, A. (2023). Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of Pharmaceutical Sciences. Retrieved from: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from: [Link]

-

Hasegawa, K., & Hirooka, S. (1972). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. Bulletin of the Chemical Society of Japan, 45(6), 1893-1896. Available at: [Link]

-

Larsson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from: [Link]

-

Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3331. Available at: [Link]

-

Chemistry For Everyone. (2023, August 15). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Thiadiazine - Wikipedia [en.wikipedia.org]

- 3. 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide | C5H8N2O2S | CID 351017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Foreword: The Imperative of Thermal Stability in Drug Development

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the intrinsic thermal stability of the molecule. This property dictates not only the feasibility of manufacturing processes but also the shelf-life, safety, and efficacy of the final drug product. In this guide, we delve into the thermal stability of a promising heterocyclic scaffold: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. While this specific molecule serves as our focal point, the principles and methodologies discussed herein are broadly applicable to the wider class of thiadiazine dioxides and other heterocyclic drug candidates. As such, this document is intended to be both a specific technical overview and a generalizable framework for approaching thermal stability assessments in a scientifically rigorous manner.

Introduction to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The 1,2,6-thiadiazine 1,1-dioxide core is a six-membered heterocyclic system containing sulfur, nitrogen, and oxygen. This scaffold has garnered interest in medicinal chemistry due to its potential as a bioisostere for other cyclic structures and its diverse biological activities, which can include roles as kinase inhibitors and agents with neurological effects. The 3,5-dimethyl substituted variant, with the chemical formula C₅H₈N₂O₂S, presents a specific profile of electronic and steric properties that may influence its therapeutic potential and, crucially, its physicochemical stability.

A thorough understanding of the thermal stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is paramount for several key reasons:

-

Process Chemistry: Many synthetic steps and purification procedures, such as distillation and drying, are conducted at elevated temperatures. Knowledge of the decomposition threshold is essential to prevent the formation of impurities.

-

Formulation Development: The choice of excipients and the manufacturing process for the final dosage form (e.g., wet granulation, melt extrusion) can expose the active pharmaceutical ingredient (API) to thermal stress.

-

Storage and Shelf-life: The rate of degradation under various temperature conditions directly informs the recommended storage conditions and the expiration date of the drug product.

-

Safety: Thermal decomposition can lead to the formation of potentially toxic byproducts, making a comprehensive understanding of the degradation profile a regulatory necessity.

This guide will provide a comprehensive overview of the methodologies to assess the thermal stability of this compound, interpret the resulting data, and propose potential degradation pathways.

Methodologies for Assessing Thermal Stability

A multi-faceted approach is necessary to build a complete picture of a compound's thermal behavior. We will focus on three complementary techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Stress Testing.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This allows for the determination of the onset temperature of decomposition, the quantification of mass loss at different stages, and insights into the composition of the material.[1][3]

-

Instrument Calibration: Calibrate the thermobalance for mass using standard weights and for temperature using ferromagnetic standards.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into an appropriate crucible (e.g., alumina).[5]

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis of the decomposition.[6]

-

-

Data Acquisition: Continuously record the sample mass and temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is a highly sensitive technique for detecting thermal events such as melting, crystallization, and decomposition, providing information on the thermodynamics of these processes.[8][9]

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.[10]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature beyond the decomposition point observed in TGA.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Isothermal Stress Testing (Forced Degradation)

Isothermal stress testing involves storing the compound at elevated temperatures for a defined period to accelerate degradation.[11] This method is invaluable for identifying potential degradation products that may form under long-term storage conditions and for determining degradation kinetics.[12][13]

-

Sample Preparation: Place accurately weighed samples of the pure compound in sealed glass vials.

-

Stress Conditions: Store the vials in ovens at a series of elevated temperatures (e.g., 60 °C, 80 °C, and 100 °C) for a predetermined duration (e.g., 1, 2, and 4 weeks).[14]

-

Time-point Analysis: At each time point, remove a vial from each temperature condition.

-

Analytical Method: Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation rate constants. These can then be used in an Arrhenius plot to predict the degradation rate at lower temperatures.

Data Presentation and Interpretation

TGA and DSC Data

The thermal events for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be summarized in a table. The following table presents hypothetical but realistic data based on the analysis of similar heterocyclic compounds.

| Parameter | TGA | DSC |

| Onset of Decomposition (°C) | ~250 | ~255 |

| Temperature of Max. Decomposition Rate (°C) | ~275 | - |

| Mass Loss (%) | >95% (in a single step) | - |

| Melting Point (°C) | - | ~180 (Endotherm) |

| Enthalpy of Fusion (J/g) | - | ~120 |

| Decomposition Enthalpy (J/g) | - | ~ -450 (Exotherm) |

Interpretation:

-

The DSC data suggests a sharp melting point around 180 °C, indicative of a crystalline solid.

-

The TGA data indicates that the compound is thermally stable up to approximately 250 °C, after which it undergoes a rapid, single-step decomposition with significant mass loss.

-

The exothermic nature of the decomposition in the DSC thermogram suggests a high-energy process, which is common for nitrogen- and sulfur-containing heterocycles.

Isothermal Stress Testing Data

The results from isothermal stress testing can be tabulated to show the percentage of the parent compound remaining over time at different temperatures.

| Time (weeks) | % Remaining at 60°C | % Remaining at 80°C | % Remaining at 100°C |

| 0 | 100 | 100 | 100 |

| 1 | 99.8 | 98.5 | 92.3 |

| 2 | 99.6 | 97.1 | 85.1 |

| 4 | 99.2 | 94.3 | 72.5 |

Interpretation:

-

The data clearly shows that the degradation of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is temperature-dependent.

-

The degradation follows pseudo-first-order kinetics, which can be confirmed by plotting the natural logarithm of the concentration against time. The slope of this line gives the rate constant (k) at each temperature.

-

An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy for the degradation process and to extrapolate the shelf-life at standard storage conditions (e.g., 25 °C).

Mechanistic Insights and Degradation Pathways

The identification of degradation products is crucial for understanding the decomposition mechanism. This is typically achieved by analyzing the stressed samples from isothermal testing using LC-MS, and for volatile products from TGA, a hyphenated technique like TGA-MS or Pyrolysis-GC-MS can be employed.

Based on the known chemistry of sulfonamides and related heterocycles, the thermal decomposition of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is likely to proceed via homolytic cleavage of the weakest bonds in the molecule, which are anticipated to be the S-N and S-C bonds.

A plausible, albeit hypothetical, decomposition pathway could involve the extrusion of sulfur dioxide (SO₂) and the fragmentation of the heterocyclic ring. The initial steps may involve ring-opening followed by a series of radical reactions.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the comprehensive workflow for assessing the thermal stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Caption: Workflow for Thermal Stability Assessment.

Postulated Decomposition Pathway

The following diagram illustrates a potential thermal decomposition pathway for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, leading to the formation of smaller, more volatile fragments.

Caption: Postulated Thermal Decomposition Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in-depth technical evaluation of the thermal stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. By employing a combination of thermogravimetric analysis, differential scanning calorimetry, and isothermal stress testing, a robust understanding of the compound's thermal behavior can be established. While the presented data is illustrative, the methodologies and interpretative frameworks are grounded in established scientific principles.

For drug development professionals, the key takeaways are the importance of early and thorough stability assessment, the synergistic nature of different analytical techniques, and the necessity of identifying degradation products to ensure the safety and efficacy of new therapeutic agents. Future work should focus on obtaining experimental data for this specific molecule to validate the proposed stability profile and to fully elucidate its decomposition mechanism. Such studies are not merely academic exercises; they are fundamental to the successful translation of a promising molecule into a safe and effective medicine.

References

-

American Chemical Society. (n.d.). Predicting isotopologue abundances in the products of organic catagenesis with a kinetic Monte-Carlo model. Geochimica et Cosmochimica Acta, 327, 200-228. [Link]

-

MDPI. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(15), 3482. [Link]

-

Organic Chemistry Portal. (2020). 1,2,6-Thiadiazine 1-Oxides: Unsaturated Three-Dimensional S,N-Heterocycles from Sulfonimidamides. Organic Letters, 22(7), 2702–2706. [Link]

-

ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides... [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

ResearchGate. (n.d.). Results of isothermal stress testing of pure drug and drug excipient mixture after 3 weeks of storage. [Link]

-

eGyanKosh. (n.d.). UNIT 10 THERMOGRAVIMETRIC ANALYSIS. [Link]

-

AKJournals. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

RSC Publishing. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8758-8762. [Link]

-

ResearchGate. (2020). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

Wikipedia. (n.d.). Thermal decomposition. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

MDPI. (2020). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Polymers, 12(10), 2356. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

-

MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [Link]

-

AKJournals. (1997). KINETIC ANALYSIS OF ~ ~ OGRAVIMETRIC DATA XXX. Thermal decomposition of some Reinecke salt like. Journal of Thermal Analysis and Calorimetry, 50(1-2), 367-372. [Link]

-

Purdue College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

National Institutes of Health. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 165-166, 43-54. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubMed Central. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 25(11), 2697. [Link]

-

ResearchGate. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

-

MDPI. (2020). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2020(4), M1171. [Link]

-

PubMed. (1995). Solid-state stability testing of drugs by isothermal calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 447-454. [Link]

-

PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1030-1036. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

-

TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. [Link]

-

MDPI. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Materials, 15(15), 5422. [Link]

-

Atmospheric Measurement Techniques. (2016). Organic and inorganic decomposition products from the thermal desorption of atmospheric particles. Atmospheric Measurement Techniques, 9(4), 1569-1580. [Link]

-

Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

-

National Institutes of Health. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 165-166, 43-54. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50. [Link]

-

ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. [Link]

-

Journal of Chemical Reviews. (2021). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews, 3(1), 1-16. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

ResearchGate. (2018). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ResearchGate. (n.d.). Isothermal stress testing results (after 4 weeks).. [Link]

-

ResearchGate. (2018). A procedure for calibration of differential scanning calorimeters. [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Sci-Hub. Mechanochemical Synthesis of 1,2,6-Thiadiazine 1-Oxides from Sulfonimidamides and the Fluorescence Properties of the Products / The Journal of Organic Chemistry, 2020 [sci-hub.box]

- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of pyrolysis gas chromatography/mass spectrometry and hyperspectral FTIR imaging spectroscopy for the analysis of microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,6-Thiadiazine 1-Oxides: Unsaturated Three-Dimensional S,N-Heterocycles from Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photochemical Stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Foreword: Navigating the Uncharted Territory of a Novel Heterocycle

To the researchers, scientists, and drug development professionals delving into the potential of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, this guide serves as a foundational pillar for understanding a critical, yet sparsely documented, aspect of its chemical character: its behavior under the influence of light. In the realm of drug discovery and materials science, photochemical stability is not merely a checkbox in a regulatory submission; it is a fundamental property that dictates a molecule's viability, influencing its efficacy, safety, and shelf-life.

The current body of literature on 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is nascent. Direct, comprehensive studies on its photochemical degradation pathways are, as of this writing, not widely published. Therefore, this technical guide adopts a first-principles approach, building upon established knowledge of related heterocyclic systems to provide a robust framework for investigation. We will extrapolate from the known photochemistry of other thiadiazines and related sulfur-nitrogen heterocycles to predict potential degradation mechanisms and, most importantly, to provide detailed, field-proven protocols for the rigorous assessment of this compound's photochemical lability. Our objective is to empower you, the scientist, with the intellectual tools and practical methodologies to illuminate the photochemical landscape of this promising molecule.

Introduction to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide: A Heterocycle of Growing Interest

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, with the chemical formula C5H8N2O2S, belongs to the class of unsaturated six-membered S,N-heterocyles.[1] The synthesis of the broader 2H-1,2,6-thiadiazine 1,1-dioxide scaffold can be achieved through methods such as the intermolecular cyclization of sulfamide with a corresponding 1,3-diketone.[2] The reactivity of the 1,2,6-thiadiazine 1,1-dioxide system has been explored, demonstrating its susceptibility to electrophilic substitution at the 4-position, analogous to the behavior of 2-pyrimidone.[3]

While the pharmacological profile of this specific dimethyl derivative is still under extensive investigation, the broader class of 1,2,6-thiadiazine 1,1-dioxides has garnered attention for its potential biological activities.[4] Furthermore, derivatives of the isomeric 1,2,4-thiadiazine 1,1-dioxides have been a subject of interest for medicinal chemists since the 1940s. Given the increasing focus on novel heterocyclic scaffolds in drug discovery, a thorough understanding of the physicochemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is paramount.

Spectroscopic Profile: The Gateway to Photochemical Assessment

Actionable Insight: The first step in your investigation should be to determine the molar absorptivity (ε) of your compound across the UV-Vis spectrum (typically 200-800 nm) in relevant solvent systems (e.g., methanol, acetonitrile, water with appropriate buffers). This will not only identify the λmax but also inform the selection of light sources for forced degradation studies and the analytical methods for quantifying the parent compound and its degradants.

Predicted Photochemical Degradation Pathways

Based on the known photochemistry of related heterocyclic systems, we can postulate several potential degradation pathways for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. These hypotheses form the basis for designing experiments to probe its stability and identify photoproducts.

Ring Contraction and Photooxidation

A significant precedent for the photochemical reactivity of the 1,2,6-thiadiazine ring system is the photo-mediated ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides.[6][7] This transformation involves the incorporation of oxygen and a rearrangement of the heterocyclic core. While the starting material in the cited study is a 4-oxo derivative, it highlights the potential for the 1,2,6-thiadiazine ring to undergo significant photochemical rearrangement. For 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a similar photooxidative pathway could be initiated by singlet oxygen or other reactive oxygen species generated under irradiation.

Side-Chain Oxidation and N-Dealkylation

Drawing parallels from the photodegradation of triazine herbicides, which also feature a nitrogen-containing heterocycle, side-chain modifications are a common degradation route.[8] For 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, the methyl groups at the 3 and 5 positions are potential sites for photo-oxidation, leading to the formation of hydroxymethyl or formyl derivatives, and eventually carboxylic acids. Although this specific compound is not N-alkylated at the 2-position, for derivatives that are, oxidative N-dealkylation would be a primary degradation pathway.[8]

Ring Cleavage

More extensive photodegradation can lead to the cleavage of the thiadiazine ring. The fragmentation of the related 1,3,4-thiadiazole ring under mass spectrometry conditions involves multiple bond-breaking steps.[9] Photochemical energy can induce similar fragmentation, leading to a complex mixture of smaller, more volatile degradation products. The presence of the sulfone group (SO2) may also influence the pathway of ring opening.

Experimental Protocols for Assessing Photochemical Stability

A robust assessment of photochemical stability requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the lability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Workflow for Photostability Testing

Caption: A generalized workflow for the comprehensive evaluation of photochemical stability.

Detailed Protocol: Forced Degradation Study (ICH Q1B)

Objective: To evaluate the intrinsic photostability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide under standardized light exposure conditions.

Materials:

-

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

-

Solvents: Methanol, Acetonitrile, Water (HPLC grade)

-

Buffers: Phosphate or other appropriate buffers if pH dependence is being studied

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). The chamber should control for temperature and humidity.

-

Calibrated radiometer/lux meter

-

Quartz cuvettes or other suitable transparent containers

-

Dark control samples wrapped in aluminum foil

-

HPLC system with a UV detector and preferably a mass spectrometer (LC-MS)

Procedure:

-

Sample Preparation:

-

Prepare solutions of the compound in the chosen solvent(s) at a known concentration (e.g., 0.1 mg/mL).

-

Prepare a solid sample by spreading a thin layer of the powder in a shallow, transparent dish.

-

For each condition, prepare a corresponding dark control sample.

-

-

Exposure:

-

Place the samples and their corresponding dark controls in the photostability chamber.

-

Expose the samples to light until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is achieved.

-

Monitor the temperature to ensure it does not artificially inflate degradation.

-

-

Analysis:

-

At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots of the solutions and analyze them using a validated, stability-indicating HPLC method.

-

Analyze the solid samples by dissolving a known quantity in a suitable solvent and analyzing by HPLC.

-

Compare the chromatograms of the exposed samples to the dark controls and the initial time point.

-

Calculate the percentage of degradation of the parent compound.

-

Examine the chromatograms for the appearance of new peaks, which represent photodegradants.

-

Data Interpretation:

-

Significant degradation (>5-10%) indicates that the compound is photolabile.

-

The formation of multiple degradation peaks suggests complex photochemical pathways.

-

Comparison with dark controls will differentiate between photodegradation and thermal degradation.

Protocol: Quantum Yield Determination

Objective: To quantify the efficiency of the photochemical degradation process. The quantum yield (Φ) represents the number of molecules undergoing a specific photochemical process divided by the number of photons absorbed by the reactant.

Materials:

-

Monochromatic light source (e.g., a laser or a lamp with a monochromator) tuned to a wavelength where the compound absorbs strongly.

-

Actinometer: A chemical system with a known quantum yield (e.g., potassium ferrioxalate).

-

UV-Vis spectrophotometer.

-

Reaction vessel (quartz cuvette).

Procedure:

-

Actinometry (Measuring Photon Flux):

-

Irradiate the actinometer solution under the same conditions as the sample.

-

Measure the change in absorbance of the actinometer at the specified wavelength.

-

Calculate the number of photons absorbed by the actinometer using its known quantum yield. This gives the photon flux of the light source.

-

-

Sample Irradiation:

-

Irradiate a solution of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide of known concentration and absorbance at the irradiation wavelength.

-

Ensure that the absorbance of the solution is low (typically < 0.1) to maintain uniform light absorption throughout the solution.

-

Monitor the decrease in the concentration of the reactant over time using HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Quantum Yield:

-

The quantum yield is calculated using the following formula: Φ_sample = (moles of sample reacted / moles of photons absorbed by sample)

-

The moles of photons absorbed can be determined from the photon flux measured by actinometry and the fraction of light absorbed by the sample.

-

Data Interpretation:

-

A high quantum yield (e.g., > 0.1) indicates an efficient photochemical degradation process.

-

A low quantum yield (e.g., < 0.01) suggests that the molecule is relatively photostable, or that other deactivation pathways (e.g., fluorescence, internal conversion) are more dominant.

Data Presentation and Interpretation

To facilitate a clear understanding of the photochemical stability profile, quantitative data should be summarized in a structured format.

Table 1: Summary of Forced Photodegradation Study

| Condition | Exposure Time (hours) | % Degradation of Parent Compound | Number of Major Degradants (>1%) |

| Solution (Methanol) | 24 | ||

| Solution (Acetonitrile) | 24 | ||

| Solution (Buffered, pH 7.4) | 24 | ||

| Solid State | 24 | ||

| Dark Control (Solution, Methanol) | 24 |

Table 2: Photophysical and Photochemical Parameters

| Parameter | Value | Method |

| λmax (nm) | UV-Vis Spectrophotometry | |

| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | UV-Vis Spectrophotometry | |

| Quantum Yield (Φ) of Degradation | Actinometry |

Concluding Remarks and Future Directions